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molecular formula C11H11FN2O B2679922 3-Fluoro-4-(morpholin-4-yl)benzonitrile CAS No. 588708-64-9

3-Fluoro-4-(morpholin-4-yl)benzonitrile

Cat. No. B2679922
M. Wt: 206.22
InChI Key: QRRSOXPTKLNRCM-UHFFFAOYSA-N
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Patent
US07880009B2

Procedure details

To a DMF (20 mL) solution of 3,4-difluorobenzonitrile (3.00 g), morpholine (2.82 g) and potassium carbonate (5.97 g) were added, and the reaction solution was allowed to be warmed to 100° C. and agitated for 5.5 hours. Water and ethyl acetate were added to the reaction solution after confirming disappearance of the starting materials, and the organic layer was partitioned. After the obtained organic layer was washed with a saturated saline solution, it was dried over anhydrous magnesium sulfate and 4.41 g of the title compound was obtained by condensing under reduced pressure. The physical properties of the compound are as follows.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
5.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C=O)C.[F:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=1F)[C:10]#[N:11].[NH:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1.C(=O)([O-])[O-].[K+].[K+]>C(OCC)(=O)C.O>[F:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=1[N:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1)[C:10]#[N:11] |f:3.4.5|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
3 g
Type
reactant
Smiles
FC=1C=C(C#N)C=CC1F
Name
Quantity
2.82 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
5.97 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
agitated for 5.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was partitioned
WASH
Type
WASH
Details
After the obtained organic layer was washed with a saturated saline solution, it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
FC=1C=C(C#N)C=CC1N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.41 g
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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